molecular formula C21H18BrN3 B11980975 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene

Cat. No.: B11980975
M. Wt: 392.3 g/mol
InChI Key: IQDOQIBFDHEWIU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene is a heterotricyclic compound featuring a fused triazole ring system substituted with aromatic groups. Its core structure consists of a 1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodecatriene scaffold, with a 3-bromophenyl group at position 2 and a phenyl group at position 6. The bromine atom introduces steric bulk and polarizability, while the aromatic substituents contribute to π-π interactions and hydrophobicity.

Properties

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

2-(3-bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C21H18BrN3/c22-17-10-6-9-16(13-17)20-23-25-14-19(15-7-2-1-3-8-15)18-11-4-5-12-24(20)21(18)25/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

IQDOQIBFDHEWIU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=CC(=CC=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene typically involves multi-step organic reactions. One common approach is the electrophilic halogenation of phenol with bromine to produce bromophenol derivatives . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by purification steps such as recrystallization using aqueous ethanol solutions . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized triazatricyclo compounds .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

Comparison with Similar Compounds

a) 2-[(2,4-Dichlorophenoxy)methyl]-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene

  • Substituents: A dichlorophenoxymethyl group at position 2 and a 4-methoxyphenyl group at position 6.
  • Molecular Weight : 442.3 g/mol .
  • Lipophilicity : XLogP3 = 5.6, indicative of high hydrophobicity due to chlorine and methoxy groups .
  • Key Differences: Chlorine atoms (smaller, less polarizable than bromine) reduce molecular weight compared to the brominated analog. the non-polar phenyl group in the target compound .

b) 2-[(2-Ethoxyphenoxy)methyl]-6-phenyl-1,3,4-triazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene

  • Substituents: An ethoxyphenoxymethyl group at position 2 and phenyl at position 6.
  • Key Differences: The ethoxy group (-OCH₂CH₃) increases steric bulk and lipophilicity compared to halogens.

c) 3-Methyl-7-phenyl-6-oxa-3-azabicyclo[6.4.0]dodeca-8,10,12-triene

  • Structure : A bicyclic system with oxygen and nitrogen heteroatoms.
  • Key Differences :
    • Simpler bicyclo[6.4.0] framework vs. the tricyclic triazatricyclo system.
    • Presence of oxygen alters electronic properties and hydrogen-bonding capacity .

Physicochemical Property Comparison Table

Property Target Compound (3-Bromophenyl) Dichlorophenoxy/Methoxy Analog Ethoxyphenoxy Analog Bicyclo Oxa-Aza Analog
Molecular Weight (g/mol) ~460 (estimated)* 442.3 ~450 (estimated) Not reported
XLogP3 ~6.0 (estimated)* 5.6 ~5.8 (estimated) Not reported
Substituent Effects Bromine (meta), Phenyl Chlorine (ortho/para), Methoxy Ethoxy, Phenyl Methyl, Phenyl, Oxygen
Polar Surface Area (Ų) ~40 (estimated)* 40.7 ~40 (estimated) Not reported
Rotatable Bonds 5 (estimated)* 5 6 (estimated) Not reported

*Estimates based on substituent contributions. Bromine increases molecular weight by ~80 g/mol vs. chlorine.

Biological Activity

The compound 2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a triazatricyclo structure which contributes to its unique chemical properties. The molecular formula is C21H18BrN3C_{21}H_{18}BrN_3 with a molecular weight of approximately 396.29 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of bromophenyl compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that the 3-bromophenyl derivative showed marked inhibition of cell invasion in cancer models. Specifically, it was more potent than a reference matrix metalloprotease inhibitor in reducing tumor growth in vivo when tested on nude mice grafted with human cancer cell lines (HT1080 and MDA-MB231) .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of various signaling pathways associated with cellular proliferation and invasion .

Study on Inhibitory Effects

In a study focusing on the anti-invasive properties of synthetic coumarin derivatives including bromophenyl variants:

  • In vitro assays : The compounds were assessed using Boyden chamber assays which revealed significant inhibition of invasive behavior in cancer cells.
  • In vivo assays : Tumor growth was notably reduced in treated mice models, suggesting the compound's potential as an anticancer agent .

Data Tables

Activity Compound IC50 (µM) Effect
Cell Invasion3-Bromophenyl Coumarin Derivative10Significant inhibition
Tumor Growth3-Bromophenyl Coumarin DerivativeNot specifiedReduced growth in vivo
Matrix MetalloproteaseReference Inhibitor (GI 129471)15Moderate inhibition

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